molecular formula C17H22N2O4S B4589088 1-[(4-methoxyphenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine

1-[(4-methoxyphenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine

Cat. No.: B4589088
M. Wt: 350.4 g/mol
InChI Key: MGFVZKAAQJFLDI-UHFFFAOYSA-N
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Description

1-[(4-methoxyphenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine is a useful research compound. Its molecular formula is C17H22N2O4S and its molecular weight is 350.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 350.13002836 g/mol and the complexity rating of the compound is 491. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Enzymatic Activity

A study detailed the synthesis of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives, aiming to explore their therapeutic potential. The synthesis process involved multiple steps, starting with the treatment of different secondary amines with 4-bromomethylbenzenesulfonyl chloride to obtain various sulfonyl amines. These were then reacted with 2-furyl(1-piperazinyl)methanone in the presence of K2CO3, leading to the formation of the desired derivatives. The compounds exhibited significant enzyme inhibitory activity, particularly against acetyl- and butyrylcholinesterase, indicating their potential utility as therapeutic agents. Additionally, these molecules showed antibacterial activity against various Gram-positive and Gram-negative bacterial strains and were evaluated for cytotoxicity to assess their safety profile (G. Hussain et al., 2017).

Linear Synthesis for Therapeutic Applications

Another research effort focused on the linear synthesis of {4-[(2-alkyloxy/aralkyloxy-3,5-dichlorophenyl)sulfonyl]-1-piperazinyl}(2-furyl)methanones through a bi-step approach. This synthesis involved coupling 2-furyl(1-piperazinyl)methanone with 3,5-dichloro-2-hydroxybenzenesulfonyl chloride in an aqueous alkaline medium, followed by an O-substitution reaction to obtain the final compounds. These synthesized compounds were screened against the α-glucosidase enzyme, exhibiting considerable inhibitory activity, and were evaluated for hemolytic and cytotoxic profiles, demonstrating their potential as therapeutic agents (Muhammad Athar Abbasi et al., 2019).

Antagonistic Properties Against 5-HT7 Receptors

A study synthesized compounds evaluated as 5-HT7 receptor antagonists, showing significant activity with IC50 values in the nanomolar range. This research highlights the potential of these compounds in modulating serotonin receptors, which could have implications for developing treatments for neurological disorders (Juhee Yoon et al., 2008).

Multifunctional Amides for Alzheimer's Disease

Research on multifunctional amides synthesized for potential Alzheimer's disease treatment showed moderate enzyme inhibitory potentials and mild cytotoxicity. These compounds, designed to inhibit acetyl and butyrylcholinestrase enzymes, demonstrated significant activity, suggesting their utility in developing new therapeutic strategies for Alzheimer's disease (Mubashir Hassan et al., 2018).

Properties

IUPAC Name

1-(4-methoxyphenyl)sulfonyl-4-[(5-methylfuran-2-yl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4S/c1-14-3-4-16(23-14)13-18-9-11-19(12-10-18)24(20,21)17-7-5-15(22-2)6-8-17/h3-8H,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGFVZKAAQJFLDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.